Home > Products > Screening Compounds P102712 > (3-Chlorophenyl)(piperidin-1-yl)methanone
(3-Chlorophenyl)(piperidin-1-yl)methanone - 26163-39-3

(3-Chlorophenyl)(piperidin-1-yl)methanone

Catalog Number: EVT-3107771
CAS Number: 26163-39-3
Molecular Formula: C12H14ClNO
Molecular Weight: 223.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3-Chlorophenyl)(piperidin-1-yl)methanone is an organic compound characterized by the presence of a chlorophenyl group and a piperidine ring, linked through a carbonyl group. Its molecular formula is C12H14ClNC_{12}H_{14}ClN with a molecular weight of approximately 223.7 g/mol. This compound is classified as an aromatic ketone due to the presence of a carbonyl group adjacent to an aromatic ring.

The compound has garnered interest in medicinal chemistry, particularly for its potential applications in drug development and as a building block for more complex molecules. Research indicates that derivatives of this structure may exhibit various biological activities, including antitumor properties.

Synthesis Analysis

Several synthetic routes have been explored to obtain (3-Chlorophenyl)(piperidin-1-yl)methanone. A common method involves the reaction of piperidine with 3-chlorobenzoyl chloride. The general procedure can be summarized as follows:

  1. Reagents: Piperidine, 3-chlorobenzoyl chloride, and a base such as triethylamine or pyridine.
  2. Procedure:
    • Dissolve piperidine in an appropriate solvent (e.g., dichloromethane).
    • Add 3-chlorobenzoyl chloride dropwise while stirring at low temperature.
    • Allow the reaction mixture to reach room temperature and stir for several hours.
    • Quench the reaction with water, extract with an organic solvent, and purify the product via column chromatography.

The yield of this synthesis can vary but is typically high, often exceeding 80% under optimized conditions.

Molecular Structure Analysis

The molecular structure of (3-Chlorophenyl)(piperidin-1-yl)methanone features:

  • Chlorophenyl Group: A phenyl ring substituted with a chlorine atom at the para position relative to the carbonyl group.
  • Piperidine Ring: A six-membered saturated nitrogen-containing ring.
  • Carbonyl Group: The carbonyl (C=O) is central to the compound's classification as a ketone.

Structural Data

  • IUPAC Name: (3-Chlorophenyl)(piperidin-1-yl)methanone
  • Molecular Weight: 223.7 g/mol
  • Canonical SMILES: C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)C
Chemical Reactions Analysis

(3-Chlorophenyl)(piperidin-1-yl)methanone can participate in various chemical reactions typical for ketones and amines:

  1. Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Condensation Reactions: It can react with amines to form imines or enamines under acidic or basic conditions.

Technical Details

For example, when reacting with primary amines, the reaction proceeds through an initial nucleophilic attack followed by dehydration to form an imine.

Mechanism of Action

The mechanism of action for compounds like (3-Chlorophenyl)(piperidin-1-yl)methanone often involves interaction with biological targets such as enzymes or receptors.

Data from studies indicate that modifications to the piperidine moiety can enhance binding affinity towards specific targets, leading to increased biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid or oil depending on purity and crystallization conditions.
  • Melting Point: Reported melting points vary but are generally around 90–100 °C.

Chemical Properties

Applications

(3-Chlorophenyl)(piperidin-1-yl)methanone serves several scientific purposes:

  1. Drug Development: It acts as a scaffold for synthesizing novel pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
  2. Biological Research: Used in studies investigating the mechanisms of action of piperidine derivatives in cellular systems.
  3. Synthetic Chemistry: Functions as an intermediate in organic synthesis for creating more complex molecules.
Introduction to (3-Chlorophenyl)(piperidin-1-yl)methanone in Neuropsychopharmacology

Role of Arylpiperazine Derivatives in Serotonergic Receptor Targeting

Arylpiperazine derivatives represent a structurally diverse class of compounds exhibiting high affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₁A and 5-HT₇ subtypes. These compounds typically feature a piperazine core linked to an aryl moiety through various spacers. The structural flexibility of this chemical class enables precise tuning of receptor subtype selectivity and pharmacokinetic properties. (3-Chlorophenyl)(piperidin-1-yl)methanone (C₁₂H₁₄ClNO) represents a significant structural deviation from classical arylpiperazines, replacing the piperazine ring with a piperidine carbonyl linkage while retaining crucial pharmacophoric elements for serotonergic activity [2] [6]. This modification potentially enhances metabolic stability by eliminating the N₂-nitrogen susceptible to oxidative dealkylation, a common metabolic pathway for arylpiperazines that often limits their therapeutic utility [4].

The significance of this chemical scaffold lies in its dual capacity to interact with both pre- and postsynaptic serotonin receptors. The presynaptic 5-HT₁A receptors function predominantly as autoreceptors in the raphe nuclei, regulating serotonin release. In contrast, postsynaptic 5-HT₁A receptors in cortical and limbic regions modulate downstream neurotransmitter systems implicated in mood regulation. The 5-HT₇ receptor, widely distributed in the thalamus, hypothalamus, and hippocampus, participates in circadian rhythm regulation and cognitive processes. Structural modifications within the arylpiperazine/arylpiperidinone chemical space directly influence binding affinity profiles across these critical receptor subtypes [6].

Table 1: Key Chemical Identifiers of (3-Chlorophenyl)(piperidin-1-yl)methanone

Chemical PropertyIdentifier
Systematic Name(3-Chlorophenyl)(piperidin-1-yl)methanone
Alternative Names1-(3-Chlorobenzoyl)piperidine; (3-Chlorophenyl)(1-piperidinyl)methanone
CAS Registry Number26163-39-3
Molecular FormulaC₁₂H₁₄ClNO
Molecular Weight223.70 g/mol
ChemSpider ID837451
PubChem CID966743

Structural Evolution from Trazodone Analogues to Dual 5-HT₁A/5-HT₇ Ligands

The development of (3-Chlorophenyl)(piperidin-1-yl)methanone derivatives represents a strategic evolution from earlier serotonergic compounds, particularly trazodone analogues. Trazodone, a triazolopyridine derivative containing a piperazinyl linker, demonstrates significant 5-HT₂A antagonism but lacks selectivity for 5-HT₁A/5-HT₇ receptors. Structural refinements led to the exploration of ketone-bridged piperidine derivatives as metabolically stable alternatives to the metabolically vulnerable piperazine-containing compounds. This structural transition replaces the metabolically labile N-N bond in piperazines with a more stable amide-like carbonyl linkage while preserving the spatial orientation of essential pharmacophoric elements [4] [6].

The carbonyl group in (3-Chlorophenyl)(piperidin-1-yl)methanone serves as a conformationally constrained spacer that optimally positions the chlorophenyl moiety within the orthosteric binding pocket of 5-HT₁A and 5-HT₇ receptors. This specific arrangement facilitates hydrogen bonding interactions with serine residues (e.g., Ser5.42 in 5-HT₁A) and cation-π interactions with conserved lysine residues in transmembrane domains. The 3-chloro substituent on the phenyl ring enhances receptor affinity through hydrophobic interactions and possibly halogen bonding with carbonyl backbones within the receptor binding cavity. Molecular modeling studies suggest that the planarity of the carbonyl bridge enhances π-stacking interactions with phenylalanine residues (Phe6.52 in 5-HT₁A), a feature less efficiently achieved with flexible alkyl chain linkers [6].

Table 2: Structural Evolution of Serotonergic Ligands Targeting 5-HT₁A/5-HT₇ Receptors

Structural ClassRepresentative CompoundKey LimitationsStructural Advancements
Arylpiperazines1-(2-Methoxyphenyl)piperazine (1a)Metabolic instability via N-dealkylationIntroduction of carbonyl spacer
Trazodone AnaloguesTrazodoneMultireceptor activity (α₁-adrenergic, H₁ histaminergic)Targeted simplification to arylpiperidinones
Piperidinyl Ketones(3-Chlorophenyl)(piperidin-1-yl)methanoneModerate selectivity over 5-HT₁AStrategic halogen positioning for enhanced selectivity
Biphenyl Derivatives4-(2-Biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine (2d)Increased molecular weight affecting CNS penetrationBalanced lipophilicity/hydrophilicity ratios

Recent pharmacological investigations reveal that strategic substitution on the piperidine ring, particularly at the 4-position, significantly modulates receptor subtype selectivity. Derivatives such as (3-Chlorophenyl)(piperidin-4-yl)methanone (CAS 887354-02-1) demonstrate enhanced 5-HT₇ affinity due to additional hydrogen bonding capacity from the secondary amine functionality. However, the unsubstituted (piperidin-1-yl) variant maintains a superior balance between 5-HT₁A and 5-HT₇ affinity, positioning it as a promising scaffold for dual-activity ligands [5] [6].

Epidemiological Relevance of 5-HT₁A/5-HT₇ Modulation in Depression Pathophysiology

The therapeutic significance of (3-Chlorophenyl)(piperidin-1-yl)methanone derivatives stems from their interaction with serotonin receptor systems critically implicated in depression pathophysiology. Epidemiological studies demonstrate dysregulation in serotonergic neurotransmission in major depressive disorder, characterized by reduced serotonin synthesis (TPH2 activity) and altered receptor expression across multiple brain regions. Postmortem analyses and PET imaging studies reveal region-specific abnormalities in 5-HT₁A and 5-HT₇ receptor densities in depressed patients:

  • Hippocampus: Reduced 5-HT₁A receptor binding (≈20-30%) correlates with disease severity and impaired neurogenesis [6]
  • Prefrontal Cortex: 5-HT₇ receptor upregulation (≈35-40%) associates with cognitive dysfunction in depression [6]
  • Raphe Nuclei: Increased 5-HT₁A autoreceptor sensitivity contributes to diminished serotonergic tone throughout corticolimbic circuits [4] [6]

The dual modulation capacity of (3-Chlorophenyl)(piperidin-1-yl)methanone derivatives addresses multiple pathological mechanisms simultaneously. 5-HT₁A partial agonism enhances serotonergic neurotransmission by desensitizing inhibitory autoreceptors, thereby increasing serotonin availability in projection areas. Concurrently, 5-HT₇ antagonism promotes glutamatergic signaling and neuroplasticity in the hippocampus and prefrontal cortex, brain regions exhibiting volume reduction and functional impairment in chronic depression. The temporal dimension of these effects is clinically relevant: while 5-HT₁A-mediated effects initiate rapid changes in monoaminergic tone, 5-HT₇ antagonism contributes to sustained neuroplastic adaptations through increased CREB phosphorylation and BDNF expression [4] [6].

Genetic epidemiology further supports the therapeutic targeting of these receptors. Polymorphisms in the HTR1A gene (particularly C-1019G) associate with diminished autoreceptor responsiveness and differential treatment outcomes with serotonergic antidepressants. Similarly, HTR7 gene variants correlate with sleep architecture disturbances and cognitive symptoms in depression. Compounds with balanced affinity for both receptors, such as structurally optimized (3-Chlorophenyl)(piperidin-1-yl)methanone derivatives, represent a promising approach for addressing the heterogeneous symptom clusters in depression while accommodating interindividual variability in serotonergic system genetics [6].

Table 3: Receptor Distribution and Functional Correlates of 5-HT₁A and 5-HT₇ Receptors in Depression Pathophysiology

ReceptorBrain DistributionFunctional Role in DepressionTherapeutic Effect of Modulation
5-HT₁ARaphe nuclei (autoreceptors), Hippocampus, Prefrontal cortex (postsynaptic)Autoreceptor overexpression reduces serotonergic tone; Hippocampal postsynaptic receptor downregulation impairs neurogenesisAutoreceptor desensitization enhances serotonin release; Postsynaptic activation promotes neuroplasticity and antidepressant response
5-HT₇Thalamus, Hypothalamus, Hippocampus, CortexOveractivity contributes to circadian disruption and cognitive dysfunction; Modulates glutamatergic transmission and synaptic plasticityAntagonism normalizes circadian rhythms, enhances cognition, and facilitates synaptic remodeling

The structural simplicity of (3-Chlorophenyl)(piperidin-1-yl)methanone provides a versatile platform for further chemical optimization aimed at improving receptor subtype selectivity, brain penetration, and metabolic stability. Ongoing medicinal chemistry efforts focus on introducing bioisosteric replacements for the carbonyl group, exploring heteroaromatic ring systems as phenyl replacements, and developing chiral analogues to exploit stereoselective receptor interactions [2] [5]. These approaches promise to yield next-generation ligands with enhanced therapeutic profiles for mood disorders characterized by serotonergic dysregulation.

Properties

CAS Number

26163-39-3

Product Name

(3-Chlorophenyl)(piperidin-1-yl)methanone

IUPAC Name

(3-chlorophenyl)-piperidin-1-ylmethanone

Molecular Formula

C12H14ClNO

Molecular Weight

223.7

InChI

InChI=1S/C12H14ClNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2

InChI Key

PJLBZXIQWMUMSC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.